molecular formula C29H30N2O7 B12287299 N-Benzyloxycarbonyl-O-benzoylAspartame-d5

N-Benzyloxycarbonyl-O-benzoylAspartame-d5

Cat. No.: B12287299
M. Wt: 518.6 g/mol
InChI Key: IVJGBERAZUMDJM-UHFFFAOYSA-N
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Description

N-Benzyloxycarbonyl-O-benzoylAspartame-d5 is a derivative of Aspartame, a widely known artificial sweetener. This compound is labeled with deuterium (d5), which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology. The presence of the benzyloxycarbonyl (Cbz) and benzoyl groups provides additional stability and functionality to the molecule, making it a valuable tool for studying metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-O-benzoylAspartame-d5 typically involves the protection of amino and hydroxyl groups using benzyloxycarbonyl and benzoyl groups, respectively. The N-benzyloxycarbonyl group can be introduced by reacting benzyl chloroformate with the amino group in the presence of a mild base at room temperature . The O-benzoyl group can be introduced using benzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is essential for labeling the compound with deuterium.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-O-benzoylAspartame-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or benzoyl groups using nucleophiles like amines or thiols

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions include deprotected amines and phenols, as well as substituted derivatives of the original compound .

Scientific Research Applications

N-Benzyloxycarbonyl-O-benzoylAspartame-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies.

    Industry: Applied in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-O-benzoylAspartame-d5 involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl and benzoyl groups provide stability and protect the compound from premature degradation. The deuterium labeling allows for precise tracking and analysis in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-Aspartame: Similar structure but without deuterium labeling.

    O-BenzoylAspartame: Lacks the benzyloxycarbonyl group.

    Aspartame: The parent compound without any protective groups

Uniqueness

N-Benzyloxycarbonyl-O-benzoylAspartame-d5 is unique due to its deuterium labeling, which enhances its utility in research applications. The presence of both benzyloxycarbonyl and benzoyl groups provides additional stability and functionality, making it a versatile tool in various scientific fields.

Properties

IUPAC Name

benzyl 4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJGBERAZUMDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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